molecular formula C11H19NO3 B2564506 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one CAS No. 2361658-21-9

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one

Cat. No. B2564506
CAS RN: 2361658-21-9
M. Wt: 213.277
InChI Key: NUNOYEWUHPTJGX-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one, also known as MEMM, is a chemical compound that has gained significant attention in scientific research. This compound has a unique molecular structure that makes it an important tool for studying various biological processes.

Mechanism of Action

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one acts as a competitive inhibitor of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrate, which leads to a decrease in PKC activity. The inhibition of PKC by this compound has been shown to have various effects on cellular processes, including the regulation of ion channels, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
The inhibition of PKC by this compound has been shown to have various biochemical and physiological effects. In neuronal cells, this compound has been shown to enhance long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. In addition, this compound has been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it a useful tool for studying the role of PKC in various biological processes. This compound is also stable and can be easily synthesized in large quantities. However, there are also some limitations to using this compound in lab experiments. It can be toxic at high concentrations, and its effects on other cellular processes outside of PKC inhibition are not fully understood.

Future Directions

There are several future directions for research on 1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the effects of PKC inhibition on various diseases, such as cancer and Alzheimer's disease. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance their efficacy.

Synthesis Methods

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 2-methylmorpholine with acryloyl chloride in the presence of a base. The resulting product is then reacted with 2-methoxyethylamine to produce this compound. The purity of the final product can be improved through various purification techniques, such as recrystallization or column chromatography.

Scientific Research Applications

1-[2-(2-Methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in various cellular processes, including signal transduction, cell proliferation, and apoptosis. This compound has been used to study the role of PKC in various biological processes, such as synaptic plasticity, learning, and memory.

properties

IUPAC Name

1-[2-(2-methoxyethyl)-2-methylmorpholin-4-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-4-10(13)12-6-8-15-11(2,9-12)5-7-14-3/h4H,1,5-9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNOYEWUHPTJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C=C)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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